molecular formula C20H18ClN3O2 B2642847 (E)-2-((1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1798398-25-0

(E)-2-((1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2642847
CAS No.: 1798398-25-0
M. Wt: 367.83
InChI Key: NIUXFGYICBFHQL-BQYQJAHWSA-N
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Description

(E)-2-((1-(3-(2-Chlorophenyl)acryloyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetically designed small molecule intended for research applications. This compound features a nicotinonitrile scaffold, a structure prevalent in medicinal chemistry for designing kinase inhibitors . Its molecular framework incorporates a piperidine ring, a common feature in bioactive compounds that can contribute to target binding and optimization of pharmacokinetic properties . The (E)-configured acryloyl group linked to a 2-chlorophenyl ring is a structural motif often explored in the development of covalent inhibitors or ligands that target specific allosteric sites on proteins . As a potential kinase inhibitor, this compound is of significant interest for basic biochemical research, including enzyme mechanism studies, target validation, and early-stage drug discovery efforts, particularly in fields such as oncology and inflammatory diseases . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c21-18-6-2-1-4-15(18)7-8-19(25)24-12-9-17(10-13-24)26-20-16(14-22)5-3-11-23-20/h1-8,11,17H,9-10,12-13H2/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUXFGYICBFHQL-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-((1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound characterized by its unique structural features, including a piperidine ring, a chlorophenyl group, and a nitrile functionality. This compound has garnered attention in pharmacology due to its potential biological activities, particularly in the realms of neuropharmacology and anti-inflammatory research.

Structural Overview

The molecular structure of this compound can be broken down into several functional components:

  • Piperidine Ring : Often associated with various biological activities, including analgesic and anti-inflammatory effects.
  • Chlorophenyl Group : Enhances lipophilicity, potentially increasing the compound's ability to cross biological membranes.
  • Nitrile Group : Contributes to the reactivity and interaction with biological targets.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Neuroprotective Effects : Compounds containing nicotinonitrile moieties have been studied for their neuroprotective properties, which may be beneficial in neurodegenerative diseases.
  • Anti-inflammatory Activity : The piperidine ring is often linked to anti-inflammatory properties, making this compound a candidate for further investigation in inflammatory disorders.
  • Acetylcholinesterase Inhibition : Similar derivatives have shown promise as potential acetylcholinesterase inhibitors, which could be relevant for treating conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • A study on nicotinonitrile-coumarin hybrids demonstrated significant acetylcholinesterase inhibition, suggesting that modifications to the nicotinonitrile structure can enhance neuroprotective effects .
  • Research on piperidine derivatives has shown that modifications can lead to increased anti-inflammatory activity, indicating that this compound may possess similar or enhanced properties.

The synthesis of this compound typically involves multi-step organic reactions, which can include:

  • Formation of Piperidine Derivatives : Utilizing nucleophilic substitution reactions.
  • Introduction of Acrylonitrile Moiety : Through condensation reactions with appropriate reagents.

The proposed mechanism of action involves interaction with specific molecular targets such as enzymes or receptors associated with neurotransmission and inflammatory pathways. The combination of the piperidine and nitrile functionalities may facilitate binding to these targets, leading to observed biological effects.

Comparative Analysis

To better understand the potential of this compound, a comparative analysis with similar compounds is presented below:

Compound NameStructure HighlightsBiological Activity
NicotinonitrileLacks piperidine moietyNeuroprotective effects
Piperidine DerivativesContains piperidine ringAnti-inflammatory properties
Acrylonitrile DerivativesSimilar nitrile functionalityReactivity in polymer production

Comparison with Similar Compounds

Structural Analogues and Pharmacophores

The compound shares structural motifs with two notable analogues: DMPI (3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) and CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole) . Key structural similarities and differences are outlined below:

Feature (E)-2-((1-(3-(2-Chlorophenyl)acryloyl)piperidin-4-yl)oxy)nicotinonitrile DMPI CDFII
Core Structure Nicotinonitrile Indole-pyridine hybrid Indole with fluorinated substitution
Piperidine Substitution 4-Oxy linker with acryloyl group 4-Position methyl substitution 4-Position dimethylbenzyl substitution
Aromatic Substituents 2-Chlorophenyl acryloyl (E-configuration) 2,3-Dimethylphenylmethyl 2-Chlorophenyl and 2,3-dimethylbenzyl
Functional Groups Nitrile, acryloyl Methyl, pyridinyl Fluoro, chlorophenyl

Pharmacokinetic and Physicochemical Properties

Property (E)-2-...nicotinonitrile DMPI CDFII
LogP (Predicted) ~3.2 ~4.1 ~4.5
Molecular Weight (g/mol) 395.85 439.58 449.37
Hydrogen Bond Acceptors 5 3 3
Rotatable Bonds 6 7 8

The higher LogP of DMPI and CDFII suggests greater lipophilicity, which may improve tissue distribution but reduce aqueous solubility.

Q & A

Q. Purity Validation :

  • HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity.
  • 1H/13C NMR (DMSO-d6, 300 MHz) to verify structural integrity; compare peaks to analogous nicotinonitrile derivatives (e.g., δ 8.42 ppm for nitrile protons ).
  • Mass Spectrometry (ESI-MS) to confirm molecular weight (calculated: ~395 g/mol).

Basic Question: How should researchers design experiments to assess the compound’s in vitro biological activity?

Answer:
Experimental Design :

  • Target Selection : Prioritize kinases or GPCRs due to structural similarities to nicotinonitrile derivatives targeting acetylcholinesterase .
  • Dose-Response Curves : Test 0.1–100 µM concentrations in triplicate, using ATP-based assays for kinase inhibition or fluorometric assays for receptor binding .
  • Control Compounds : Include positive controls (e.g., staurosporine for kinases) and solvent controls (DMSO ≤0.1%).

Q. Data Interpretation :

  • Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism).
  • Cross-validate with orthogonal assays (e.g., SPR for binding affinity).

Advanced Question: How can contradictory data on the compound’s solubility and bioavailability be resolved?

Answer:
Methodology for Contradiction Analysis :

Solubility Profiling :

  • Use shake-flask method (pH 1.2–7.4 buffers) with HPLC quantification .
  • Compare with computational predictions (LogP via ChemDraw, ~3.2).

Bioavailability Optimization :

  • Salt Formation : Test hydrochloride or mesylate salts to enhance aqueous solubility .
  • Nanoparticle Formulation : Use PLGA encapsulation (e.g., 150 nm particles) to improve permeability in Caco-2 cell models .

Case Study : Discrepancies in LogP (predicted vs. experimental) may arise from intramolecular H-bonding in the acryloyl group, requiring crystallographic validation (single-crystal XRD, see ).

Advanced Question: What strategies are effective in elucidating the compound’s metabolic stability and environmental fate?

Answer:
Metabolic Stability :

  • In vitro Liver Microsomes : Incubate with human/rat microsomes (1 mg/mL protein, NADPH regeneration system). Monitor degradation via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC assay) to identify metabolic liabilities .

Q. Environmental Fate :

  • Photodegradation Studies : Expose to UV light (254 nm) in aqueous solutions; track degradation products via HRMS .
  • Ecotoxicity Assessment : Use Daphnia magna acute toxicity tests (OECD 202) to evaluate LC50 values .

Advanced Question: How can researchers address discrepancies in reported biological targets (e.g., kinase vs. receptor activity)?

Answer:
Mechanistic Validation :

Biochemical Assays :

  • Kinase Profiling : Screen against a panel of 50 kinases (e.g., EGFR, VEGFR2) at 10 µM .
  • Receptor Binding : Perform radioligand displacement assays (e.g., [3H]-acetylcholine for muscarinic receptors) .

Structural Analysis :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets vs. receptor orthosteric sites .
  • XRD Co-crystallization : Resolve binding modes with target proteins (e.g., PDB ID: NQG, see ).

Example : A 2021 study resolved similar contradictions by identifying off-target effects via proteome-wide affinity profiling .

Basic Question: What analytical techniques are critical for characterizing the compound’s stability under storage conditions?

Answer:
Stability Protocol :

  • Forced Degradation : Expose to heat (40°C), humidity (75% RH), and light (1.2 million lux-hours) for 4 weeks .
  • Analytical Tools :
    • TGA/DSC to detect decomposition temperatures.
    • FTIR to monitor hydrolytic degradation (e.g., loss of nitrile peak at ~2200 cm⁻¹) .

Q. Storage Recommendations :

  • Store at -20°C in amber vials under argon; stability confirmed for ≥6 months .

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